molecular formula C11H18ClNO3 B3136735 [1-(3,4,5-Trimethoxyphenyl)ethyl]amine hydrochloride CAS No. 423764-76-5

[1-(3,4,5-Trimethoxyphenyl)ethyl]amine hydrochloride

Cat. No.: B3136735
CAS No.: 423764-76-5
M. Wt: 247.72 g/mol
InChI Key: HNZNTXCLONMODT-UHFFFAOYSA-N
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Description

[1-(3,4,5-Trimethoxyphenyl)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C11H17NO3·HCl . It is a derivative of phenethylamine, characterized by the presence of three methoxy groups attached to the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4,5-Trimethoxyphenyl)ethyl]amine hydrochloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [1-(3,4,5-Trimethoxyphenyl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of phenethylamine derivatives on biological systems. It is often used in pharmacological studies to investigate its potential as a therapeutic agent .

Medicine: In medicine, this compound is studied for its potential use in the treatment of various neurological disorders. Its structural similarity to other bioactive compounds makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of [1-(3,4,5-Trimethoxyphenyl)ethyl]amine hydrochloride involves its interaction with various molecular targets in the body. It is believed to exert its effects by binding to specific receptors and modulating the activity of neurotransmitters. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

  • [1-(3,4,5-Trimethoxyphenyl)ethyl]amine
  • [1-(3,4,5-Trimethoxyphenyl)propyl]amine
  • [1-(3,4,5-Trimethoxyphenyl)butyl]amine

Uniqueness: [1-(3,4,5-Trimethoxyphenyl)ethyl]amine hydrochloride is unique due to its specific substitution pattern on the benzene ring. The presence of three methoxy groups at the 3, 4, and 5 positions imparts distinct chemical and biological properties compared to other phenethylamine derivatives. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3;/h5-7H,12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZNTXCLONMODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)OC)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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